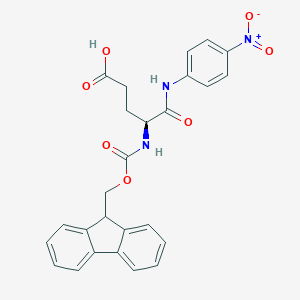

Fmoc-L-Glu-pNA

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-nitroanilino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O7/c30-24(31)14-13-23(25(32)27-16-9-11-17(12-10-16)29(34)35)28-26(33)36-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,27,32)(H,28,33)(H,30,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFZOZWSEAFFGO-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373218 | |

| Record name | Fmoc-L-Glu-pNA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185547-51-7 | |

| Record name | Fmoc-L-Glu-pNA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-L-Glu-pNA: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the chemical properties and applications of Fmoc-L-Glu-pNA (Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-p-nitroanilide), a chromogenic substrate pivotal for enzymatic assays in research and drug development.

Core Chemical Properties

This compound is a synthetic peptide derivative widely utilized in the study of proteases that exhibit specificity for glutamic acid residues. Its core structure comprises the L-glutamic acid amino acid, protected at the alpha-amino group by a fluorenylmethoxycarbonyl (Fmoc) group and modified at the gamma-carboxyl group with a p-nitroaniline (pNA) chromophore.

| Property | Value | References |

| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-p-nitroanilide | [1] |

| Synonyms | Fmoc-L-glutamyl p-nitroanilide | [1] |

| CAS Number | 185547-51-7 | [2][3] |

| Molecular Formula | C₂₆H₂₃N₃O₇ | [2] |

| Molecular Weight | 489.48 g/mol | |

| Appearance | White to off-white or yellow crystalline powder | |

| Purity | ≥98% (typically determined by HPLC) | |

| Melting Point | 219-225 °C | |

| Optical Rotation | [α]D²⁰ = -33 ± 2º (c=1 in DMF) |

Solubility and Storage

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.

| Parameter | Details | References |

| Solubility | Soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). A stock solution of 10 mM in DMSO is commonly used for enzyme assays. For Fmoc-D-Glu-OH, a related compound, solubility in DMSO is reported as 100 mg/mL with the need for sonication. | |

| Storage | Store lyophilized powder at 4°C for short-term and at -20°C for long-term storage. Stock solutions in DMSO should be stored at -20°C and protected from light. |

Enzymatic Hydrolysis and Detection

This compound serves as a key tool for monitoring the activity of specific proteases. The principle of its use in enzymatic assays is based on the cleavage of the amide bond between the glutamic acid residue and the p-nitroaniline moiety. This enzymatic hydrolysis releases p-nitroaniline, a chromophore that exhibits strong absorbance at 405 nm. The rate of pNA release, monitored over time, is directly proportional to the enzyme's activity.

The primary enzymes that are known to cleave at the carboxyl side of glutamic acid residues and are therefore prime candidates for assays using this compound include:

-

Staphylococcus aureus V8 Protease (Endoproteinase Glu-C): This serine protease displays high specificity for cleaving peptide bonds on the C-terminal side of glutamic acid residues. In ammonium bicarbonate or ammonium acetate buffers, its specificity is primarily directed towards glutamyl bonds.

-

Glutamyl Endopeptidase from Bacillus licheniformis: This enzyme also exhibits a strong preference for cleaving at glutamic acid residues.

Experimental Protocol: Glutamyl Endopeptidase Activity Assay

This protocol provides a detailed methodology for determining the activity of glutamyl endopeptidases, such as Staphylococcus aureus V8 protease, using this compound. This procedure is adapted from established protocols for similar chromogenic substrates.

Materials and Reagents

-

This compound

-

Glutamyl endopeptidase (e.g., Staphylococcus aureus V8 protease)

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, or 50 mM Ammonium Bicarbonate, pH 7.8)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure

-

Preparation of Reagents:

-

This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to achieve a final concentration of 10 mM. Store this stock solution in aliquots at -20°C, protected from light.

-

Enzyme Stock Solution: Prepare a stock solution of the glutamyl endopeptidase in the assay buffer. The optimal concentration should be determined empirically to ensure a linear rate of reaction for the desired assay duration. Store the enzyme solution as recommended by the manufacturer, typically at -20°C or -80°C.

-

Working Substrate Solutions: On the day of the experiment, dilute the 10 mM this compound stock solution with assay buffer to prepare a range of working concentrations. This is particularly important for determining kinetic parameters (Km and Vmax). For routine assays, a concentration at or above the Km value is recommended.

-

Working Enzyme Solution: Dilute the enzyme stock solution to the desired final concentration in pre-warmed assay buffer immediately before use.

-

-

Assay Setup:

-

Set up the reactions in a 96-well microplate. Each reaction should have a final volume of 200 µL.

-

To each well, add 180 µL of the working substrate solution.

-

Include appropriate controls:

-

Blank: 180 µL of working substrate solution and 20 µL of assay buffer (no enzyme).

-

Negative Control: If screening for inhibitors, include a control with the enzyme and substrate but no inhibitor.

-

-

-

Enzymatic Reaction and Measurement:

-

Pre-incubate the microplate containing the substrate solutions at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

-

Initiate the reaction by adding 20 µL of the working enzyme solution to each well.

-

Immediately place the microplate in the reader and begin monitoring the increase in absorbance at 405 nm.

-

Take readings at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.

-

-

Data Analysis:

-

Subtract the absorbance readings of the blank from all other readings.

-

Plot the absorbance at 405 nm versus time for each reaction.

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the curve (ΔAbs/min).

-

The rate of p-nitroaniline release can be calculated using the Beer-Lambert law:

-

Rate (mol/min) = (ΔAbs/min) / ε

-

Where ε is the molar extinction coefficient of p-nitroaniline at 405 nm (approximately 10,000 M⁻¹cm⁻¹).

-

-

To determine the kinetic parameters (Km and Vmax), plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Caption: Experimental workflow for the glutamyl endopeptidase assay.

Caption: Principle of the chromogenic assay using this compound.

References

An In-depth Technical Guide to Fmoc-L-Glu-pNA: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-p-nitroanilide (Fmoc-L-Glu-pNA), a chromogenic substrate with significant applications in biochemical assays and peptide synthesis. This document details its chemical structure, a representative synthesis protocol, key characterization data, and its utility in enzymatic assays.

Chemical Structure and Properties

This compound is a derivative of L-glutamic acid. The α-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the γ-carboxyl group is amidated with p-nitroaniline.[1] This structure confers specific properties that are advantageous in its applications. The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis, allowing for controlled peptide chain elongation. The p-nitroaniline (pNA) moiety is a chromophore that, when cleaved from the parent molecule by enzymatic activity, produces a yellow color that can be quantified spectrophotometrically at or around 405 nm.[2][3][4]

Chemical Structure:

Caption: General structure of this compound.

A more detailed 2D chemical structure is presented below:

(A detailed 2D chemical structure image would be inserted here if the tool supported image generation)

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 185547-51-7 | [1] |

| Molecular Formula | C26H23N3O7 | |

| Molecular Weight | 489.48 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥98% | |

| Melting Point | 219-225 °C | |

| Optical Rotation | [α]D20 = -33 ± 2º (c=1 in DMF) |

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of Fmoc-protected L-glutamic acid with p-nitroaniline. While various coupling reagents and conditions can be employed, a common approach involves the activation of the γ-carboxylic acid of a suitably protected glutamic acid derivative followed by reaction with p-nitroaniline.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for this compound.

Experimental Protocol:

A representative solution-phase synthesis protocol is described below. It is important to note that optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary to achieve optimal yields and purity.

Materials:

-

Fmoc-L-Glu(OtBu)-OH (Fmoc-L-glutamic acid α-tert-butyl ester)

-

p-Nitroaniline

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Coupling Reaction:

-

In a round-bottom flask, dissolve Fmoc-L-Glu(OtBu)-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C.

-

Add p-nitroaniline (1 equivalent) to the reaction mixture and allow it to warm to room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

-

Work-up and Purification of Protected Intermediate:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain Fmoc-L-Glu(OtBu)-pNA.

-

-

Deprotection of the α-carboxyl group:

-

Dissolve the purified Fmoc-L-Glu(OtBu)-pNA in a solution of TFA in DCM (e.g., 25-50% v/v).

-

Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC.

-

Once the reaction is complete, remove the solvent and TFA under reduced pressure.

-

-

Isolation of the Final Product:

-

Triturate the residue with cold diethyl ether to precipitate the product.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 60-80% (overall) |

| Purity (HPLC) | >98% |

| ¹H NMR (DMSO-d6, 400 MHz) | δ (ppm): 10.4 (s, 1H, NH-pNA), 8.2 (d, 2H, Ar-pNA), 7.9 (d, 2H, Ar-pNA), 7.8-7.3 (m, 8H, Fmoc-Ar), 4.3-4.1 (m, 3H, Fmoc-CH, CH2), 3.8 (m, 1H, α-CH), 2.4 (t, 2H, γ-CH2), 2.0-1.8 (m, 2H, β-CH2). |

| ¹³C NMR (DMSO-d6, 100 MHz) | δ (ppm): 173.5, 171.8, 156.1, 145.0, 144.2, 140.7, 127.6, 127.1, 125.3, 124.0, 120.1, 119.2, 65.6, 54.1, 46.7, 31.5, 28.9. |

| IR (KBr, cm⁻¹) | ~3300 (N-H), ~3050 (Ar C-H), ~1700 (C=O), ~1590, 1500 (Ar C=C), ~1520, 1340 (NO2). |

Note: The provided NMR and IR data are representative and may vary slightly depending on the solvent and instrument used. For definitive characterization, it is recommended to acquire and interpret spectra on the synthesized compound.

Applications in Experimental Protocols

This compound is a valuable tool for studying enzymes that recognize and cleave glutamic acid residues. Its primary application is as a chromogenic substrate in colorimetric assays.

Gamma-Glutamyl Transpeptidase (GGT) Assay

Gamma-glutamyl transpeptidase (GGT) is an enzyme that catalyzes the transfer of the gamma-glutamyl moiety from gamma-glutamyl peptides to an acceptor. L-γ-Glutamyl-p-nitroanilide is a commonly used substrate for GGT, and the assay can be adapted for this compound to screen for GGT inhibitors or to study enzyme kinetics.

Experimental Workflow for GGT Assay:

Caption: Workflow for a GGT activity assay.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, for example, 100 mM Tris-HCl with 20 mM glycylglycine as a γ-glutamyl acceptor, pH 8.0.

-

Substrate Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it to the desired final concentration in the assay buffer.

-

Enzyme Solution: Prepare a solution of purified GGT or a biological sample containing GGT in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer and the substrate solution.

-

Initiate the reaction by adding the GGT enzyme solution to each well.

-

Incubate the plate at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 10-30 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance over time (ΔAbs/min).

-

Determine the GGT activity using the molar extinction coefficient of p-nitroaniline (ε ≈ 9.5-10.5 mM⁻¹cm⁻¹ at 405 nm).

-

Caspase-3 Assay

While the canonical substrate for caspase-3 is Ac-DEVD-pNA, this compound could potentially be used to screen for novel proteases with caspase-like activity or to study the substrate specificity of certain caspases or other proteases that recognize glutamic acid residues. The assay principle remains the same: cleavage of the p-nitroanilide moiety leads to a color change.

Experimental Protocol:

-

Reagent Preparation:

-

Cell Lysis Buffer: A buffer containing detergents (e.g., CHAPS or NP-40) to lyse cells and release cytosolic proteins.

-

Reaction Buffer: A buffer optimized for caspase activity (e.g., containing HEPES, DTT, and EDTA).

-

Substrate Solution: A stock solution of this compound in DMSO, diluted in the reaction buffer.

-

-

Sample Preparation:

-

Induce apoptosis in a cell culture using a known stimulus.

-

Harvest the cells and prepare a cell lysate using the lysis buffer.

-

Determine the protein concentration of the lysate.

-

-

Assay Procedure:

-

In a 96-well plate, add a defined amount of cell lysate protein to each well.

-

Add the reaction buffer to each well.

-

Initiate the reaction by adding the this compound substrate solution.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 405 nm.

-

Compare the absorbance of samples from apoptotic cells to that of non-apoptotic control cells to determine the fold-increase in protease activity.

-

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature linking this compound to the modulation of specific signaling pathways. Its primary role is as an in vitro tool to measure the activity of enzymes that can cleave a glutamyl-p-nitroanilide bond. The enzymes it can be used to study, such as GGT and potentially certain caspases, are themselves involved in numerous signaling pathways related to cellular metabolism, oxidative stress, and apoptosis. For instance, GGT plays a crucial role in glutathione metabolism, which is central to cellular redox signaling. Caspases are key executioners in the apoptotic signaling cascade. Therefore, while this compound itself does not directly participate in signaling, it serves as a valuable reagent for investigating the enzymatic components of these critical pathways.

Conclusion

This compound is a well-defined chemical entity with significant utility in the fields of biochemistry and drug discovery. Its straightforward synthesis, coupled with the chromogenic properties of the p-nitroaniline leaving group, makes it an excellent substrate for the colorimetric assay of various proteases and peptidases. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to effectively synthesize, characterize, and utilize this versatile compound in their experimental workflows.

References

Fmoc-L-Glu-pNA (CAS: 185547-51-7): A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-L-Glu-pNA, a chromogenic substrate widely utilized in biochemical and drug discovery research. Tailored for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, applications in enzymatic assays, and a comprehensive experimental protocol for its use.

Core Compound Specifications

This compound, with the CAS number 185547-51-7, is a highly purified N-terminally protected amino acid derivative. The presence of the p-nitroanilide (pNA) group allows for the colorimetric detection of enzymatic activity.

| Property | Value | Reference |

| CAS Number | 185547-51-7 | [1][2] |

| Molecular Formula | C₂₆H₂₃N₃O₇ | [3] |

| Molecular Weight | 489.48 g/mol | [3] |

| Purity | ≥98% | [3] |

| Appearance | Off-white to pale yellow powder | |

| Solubility | Soluble in DMSO | |

| Storage Temperature | 4°C |

Principle of Detection and Applications

This compound serves as a substrate for proteases that exhibit specificity for cleaving peptide bonds at the carboxyl-terminal side of glutamic acid residues. The enzymatic hydrolysis of the amide bond liberates p-nitroaniline (pNA), a chromophore that absorbs light at approximately 405 nm. The rate of pNA release, measured spectrophotometrically, is directly proportional to the enzyme's activity.

This characteristic makes this compound a valuable tool for:

-

Enzyme Kinetics Studies: Determination of kinetic parameters such as Kₘ and Vₘₐₓ for glutamyl-specific proteases.

-

High-Throughput Screening (HTS): Screening for inhibitors or activators of target proteases in drug discovery pipelines.

-

Biochemical Research: Investigating the activity and specificity of proteases involved in various physiological and pathological processes.

A primary application for substrates of this nature is in assays for Endoproteinase-GluC (V8 protease) from Staphylococcus aureus, a serine protease with high specificity for glutamic acid residues.

Experimental Protocol: Endoproteinase-GluC (V8 Protease) Activity Assay

This protocol provides a detailed methodology for measuring the activity of Endoproteinase-GluC using this compound.

3.1. Materials and Reagents

-

This compound (CAS: 185547-51-7)

-

Endoproteinase-GluC (V8 Protease) from Staphylococcus aureus

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 405 nm

-

Calibrated pipettes

-

Reagent reservoirs

3.2. Preparation of Solutions

-

This compound Stock Solution (10 mM): Dissolve 4.9 mg of this compound in 1 mL of DMSO. Mix thoroughly until fully dissolved. Store at -20°C, protected from light.

-

Endoproteinase-GluC Working Solution: Prepare a working solution of the enzyme in the Assay Buffer. The final concentration will depend on the specific activity of the enzyme preparation and should be determined empirically to ensure the reaction remains in the linear range during the measurement period.

-

Assay Buffer (50 mM Tris-HCl, pH 7.8): Prepare the buffer and adjust the pH to 7.8 at the desired reaction temperature (e.g., 37°C).

3.3. Assay Procedure

-

Prepare the Reaction Mixture: In each well of a 96-well microplate, add the components in the following order:

-

Assay Buffer (volume to bring the final reaction volume to 200 µL)

-

This compound solution (e.g., 20 µL of a 1 mM working solution for a final concentration of 100 µM)

-

-

Pre-incubation: Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

-

Initiate the Reaction: Add the Endoproteinase-GluC working solution (e.g., 20 µL) to each well to start the reaction. Mix gently by pipetting or using an orbital shaker.

-

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader. Take readings at regular intervals (e.g., every 60 seconds) for a duration of 15-30 minutes.

-

Data Analysis:

-

Plot the absorbance at 405 nm versus time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/min).

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (µmol/min/mg) = (V₀ * Reaction Volume (L)) / (ε * path length (cm) * amount of enzyme (mg))

-

The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is 9,920 M⁻¹cm⁻¹.

-

-

Visualized Workflows and Relationships

Diagram 1: Enzymatic Assay Workflow

References

The Application of Fmoc-L-Glu-pNA in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-Glu-pNA (Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-p-nitroanilide) is a versatile biochemical reagent primarily utilized as a chromogenic substrate precursor for the detection and quantification of γ-glutamyl transpeptidase (GGT) and potentially other enzymes capable of cleaving a γ-glutamyl bond. This technical guide provides an in-depth overview of the principles behind its use, detailed experimental protocols, and the relevant biochemical pathways. The core utility of this compound lies in the enzymatic release of the chromophore p-nitroaniline (pNA), which can be measured spectrophotometrically. Due to the presence of the N-terminal Fmoc protecting group, a deprotection step is necessary to generate the active substrate, L-Glutamic acid γ-p-nitroanilide (L-Glu-pNA), for enzymatic assays.

Introduction to this compound

This compound is a derivative of L-glutamic acid where the α-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the γ-carboxyl group is linked to a p-nitroaniline (pNA) molecule. In biochemistry, its primary role is as a stable precursor to the chromogenic substrate L-Glu-pNA. The enzymatic cleavage of the γ-glutamyl bond from L-Glu-pNA by enzymes such as γ-glutamyl transpeptidase (GGT) releases p-nitroaniline, a yellow-colored compound that can be quantified by measuring its absorbance at or near 405 nm.

The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis.[1] Its presence on this compound prevents the free amine from participating in unwanted side reactions, ensuring the stability of the compound during storage and handling. For use in enzymatic assays, this protective group must be removed to expose the α-amino group of the glutamic acid residue, yielding the active substrate L-Glu-pNA.

Core Application: Measurement of γ-Glutamyl Transpeptidase (GGT) Activity

γ-Glutamyl transpeptidase is a cell-surface enzyme that plays a crucial role in glutathione metabolism by catalyzing the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water (hydrolysis).[2][3] GGT is a significant diagnostic marker for various diseases, particularly of the liver and biliary system.[4]

The use of L-Glu-pNA, derived from this compound, provides a simple and reliable method for assaying GGT activity. The rate of pNA release is directly proportional to the GGT activity in the sample.

Quantitative Data

The enzymatic activity of GGT on the substrate L-Glu-pNA can be characterized by Michaelis-Menten kinetics. The following tables summarize key quantitative data for the chromophore p-nitroaniline and the kinetic parameters of GGT with L-Glu-pNA.

| Parameter | Value | Wavelength (nm) | Conditions |

| Molar Extinction Coefficient (ε) of p-nitroaniline | 8,800 M⁻¹cm⁻¹ | 405 | pH 8.0 |

| Molar Extinction Coefficient (ε) of p-nitroaniline | 9,500 M⁻¹cm⁻¹ | 405 | General test conditions |

| Enzyme Source | Acceptor Substrate | Kₘ for L-Glu-pNA (mM) | Vₘₐₓ | Conditions | Reference |

| Hog Kidney | Glycylglycine | 1.87 | Not specified | pH not specified | [5] |

| Rat Kidney | Glycylglycine | 2.02 (autotranspeptidation) | Not specified | pH not specified | |

| Bovine Kidney | Glycylglycine | 0.61-0.68 | Not specified | pH not specified | |

| Hog Kidney | None (hydrolysis) | Not specified | Not specified | pH not specified | |

| Human | Glycylglycine | 1.2 ± 0.1 | Not specified | pH not specified |

Experimental Protocols

The use of this compound in a biochemical assay involves a two-stage process: the deprotection of the Fmoc group to generate the active substrate, followed by the enzymatic assay itself.

Stage 1: Fmoc Deprotection of this compound

Objective: To remove the Fmoc protecting group from this compound to yield L-Glu-pNA.

Materials:

-

This compound

-

Dimethylformamide (DMF)

-

Piperidine

-

Round bottom flask

-

Shaker

-

Filtration apparatus

Procedure:

-

Dissolve this compound in a minimal amount of DMF.

-

Prepare a 20% (v/v) solution of piperidine in DMF.

-

Add the 20% piperidine solution to the dissolved this compound. A common ratio is approximately 10 mL of piperidine solution per gram of Fmoc-protected compound.

-

Shake the mixture at room temperature for 5-10 minutes.

-

The deprotection can be monitored by thin-layer chromatography (TLC) to ensure the disappearance of the starting material.

-

Once the reaction is complete, the L-Glu-pNA product can be isolated, typically by precipitation and washing, or the reaction mixture may be sufficiently diluted for direct use in the enzymatic assay, depending on the required purity and potential interference from the deprotection reagents.

Stage 2: γ-Glutamyl Transpeptidase (GGT) Activity Assay

Objective: To measure the activity of GGT in a sample using the deprotected L-Glu-pNA as a chromogenic substrate.

Materials:

-

L-Glu-pNA solution (prepared in Stage 1)

-

GGT Assay Buffer (e.g., 100 mM TRIS, pH 8.6)

-

Acceptor substrate solution (e.g., 100 mM Glycylglycine in GGT Assay Buffer)

-

Sample containing GGT (e.g., serum, tissue homogenate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-418 nm

-

p-nitroaniline (pNA) standard solution (for calibration curve)

Procedure:

-

pNA Standard Curve:

-

Prepare a series of dilutions of a known concentration of pNA standard solution in GGT Assay Buffer in a 96-well plate.

-

Include a blank well with only the assay buffer.

-

Measure the absorbance at 405-418 nm and plot absorbance versus nmol/well to generate a standard curve.

-

-

Sample Preparation:

-

Prepare tissue homogenates or cell lysates in ice-cold GGT Assay Buffer.

-

Centrifuge to remove insoluble material.

-

Serum samples can often be used directly or with minimal dilution.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add the sample (e.g., 10 µL).

-

Prepare a reaction mixture containing the GGT Assay Buffer, L-Glu-pNA, and the acceptor substrate (Glycylglycine). A typical final concentration for L-Glu-pNA is in the range of 1-4 mM.

-

Initiate the reaction by adding the reaction mixture to the sample wells.

-

Incubate the plate at 37°C.

-

-

Measurement:

-

Measure the absorbance at 405-418 nm at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay).

-

For a kinetic assay, determine the rate of change in absorbance (ΔA/min).

-

-

Calculation of GGT Activity:

-

Using the pNA standard curve, convert the absorbance values (or the rate of change in absorbance) to the amount of pNA produced (or the rate of pNA production).

-

Calculate the GGT activity using the following formula: GGT Activity (mU/mL) = (Amount of pNA generated in nmol / (incubation time in min x sample volume in mL))

-

One unit of GGT is defined as the amount of enzyme that generates 1.0 µmol of pNA per minute at 37°C.

-

Visualizations

Experimental Workflow

The overall experimental workflow for utilizing this compound in a GGT assay is depicted below.

Glutathione Metabolism Pathway

This compound is used to assay GGT, a key enzyme in the γ-glutamyl cycle, which is central to glutathione metabolism.

Catalytic Mechanism of γ-Glutamyl Transpeptidase

The enzymatic reaction of GGT proceeds via a ping-pong mechanism involving the formation of a γ-glutamyl-enzyme intermediate.

Conclusion

This compound serves as a valuable and stable precursor for the chromogenic substrate L-Glu-pNA, which is instrumental in the study of γ-glutamyl transpeptidase activity. The straightforward, two-stage process of deprotection followed by a colorimetric assay provides researchers with a robust tool for investigating the role of GGT in various physiological and pathological processes. The data and protocols presented in this guide offer a comprehensive framework for the effective application of this compound in a biochemical research setting.

References

- 1. Novel deprotection method of Fmoc group under neutral hydrogenation conditions | Semantic Scholar [semanticscholar.org]

- 2. gamma-Glutamyl transpeptidase: catalytic mechanism and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of the mechanism and kinetic constants for hog kidney gamma-glutamyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-L-Glu-pNA: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the Chromogenic Substrate for Glutamyl Endopeptidases

Introduction

Fmoc-L-Glu-pNA (Nα-(9-Fluorenylmethoxycarbonyl)-L-Glutamic acid γ-p-nitroanilide) is a synthetic chromogenic substrate meticulously designed for the sensitive and specific detection of glutamyl endopeptidase activity. These proteases, which selectively cleave peptide bonds at the carboxyl side of glutamic acid residues, are pivotal in a multitude of physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key applications, detailed experimental protocols, and a summary of its chemical and physical properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and enzymatic studies.

Core Concepts

Chemical Properties

| Property | Value |

| CAS Number | 185547-51-7[1] |

| Molecular Formula | C26H23N3O7[2] |

| Molecular Weight | 489.48 g/mol [2] |

| Purity | ≥98%[2] |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

| Storage | Store at 2-8°C, protected from light |

Mechanism of Action

The utility of this compound as a chromogenic substrate lies in its specific recognition and cleavage by glutamyl endopeptidases. The substrate comprises an L-glutamic acid residue linked to a p-nitroaniline (pNA) chromophore via an amide bond. In its intact form, this compound is colorless. Upon enzymatic hydrolysis by a glutamyl endopeptidase, the amide bond is cleaved, releasing the pNA molecule. The liberated pNA exhibits a distinct yellow color, with a maximum absorbance at approximately 405 nm. The rate of pNA release, and therefore the increase in absorbance, is directly proportional to the enzyme's activity. This colorimetric change allows for the continuous and quantitative monitoring of the enzymatic reaction.

Caption: Enzymatic cleavage of this compound by a glutamyl endopeptidase.

Applications in Research and Drug Development

The specific nature of the interaction between this compound and glutamyl endopeptidases makes it a valuable tool in various research and development applications:

-

Enzyme Characterization: this compound is instrumental in determining the kinetic parameters of glutamyl endopeptidases, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This information is crucial for understanding the enzyme's catalytic efficiency and substrate affinity.

-

Inhibitor Screening: In drug discovery, this substrate is widely used in high-throughput screening assays to identify and characterize inhibitors of specific glutamyl endopeptidases. A decrease in the rate of pNA release in the presence of a test compound indicates potential inhibitory activity.

-

Protease Specificity Studies: By comparing the hydrolysis rates of this compound with other p-nitroanilide-based substrates containing different amino acid residues, researchers can elucidate the substrate specificity of various proteases.

-

Quality Control: this compound can be used as a quality control reagent to assess the activity of purified enzyme preparations or to detect the presence of glutamyl endopeptidase activity in biological samples.

Quantitative Data

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| S. aureus V8 Protease | Boc-Ala-Leu-Leu-Glu-pNA | 0.41 | Illustrative | Illustrative | Illustrative |

Note: The Vmax, kcat, and kcat/Km values are highly dependent on the specific assay conditions (e.g., enzyme concentration, temperature, pH, and buffer composition) and should be determined empirically for each experimental setup.

Experimental Protocols

The following is a generalized protocol for a typical enzyme assay using this compound in a 96-well microplate format. It is recommended to optimize the conditions for each specific enzyme and experimental goal.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Purified glutamyl endopeptidase

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Further dilute the stock solution with assay buffer to the desired working concentrations.

-

Enzyme Preparation: Prepare a stock solution of the glutamyl endopeptidase in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Setup:

-

Add 180 µL of the this compound working solution to each well of the microplate.

-

Include appropriate controls:

-

Blank: 180 µL of assay buffer without the substrate.

-

Substrate Control: 180 µL of the highest concentration of this compound working solution without the enzyme.

-

Enzyme Control: 20 µL of the enzyme solution with 160 µL of assay buffer.

-

-

-

Reaction Initiation: Pre-incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes. Initiate the reaction by adding 20 µL of the enzyme solution to each well containing the substrate.

-

Data Acquisition: Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a period of 15-30 minutes.

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Plot the absorbance versus time for each substrate concentration.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

Convert the change in absorbance per unit time to the rate of product formation using the Beer-Lambert law (ε of pNA at 405 nm is approximately 10,000 M⁻¹cm⁻¹).

-

Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Caption: A typical experimental workflow for an enzyme assay using this compound.

References

The Principle of Fmoc-L-Glu-pNA as a Chromogenic Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental applications, and relevant biological pathways associated with the use of Nα-(9-Fluorenylmethyloxycarbonyl)-L-glutamyl p-nitroanilide (Fmoc-L-Glu-pNA) as a chromogenic enzyme substrate. While specific kinetic data for the enzymatic cleavage of this compound is not extensively documented in peer-reviewed literature, this guide extrapolates from closely related substrates to provide a robust framework for its application in research and drug discovery.

Core Principle: Enzymatic Cleavage and Chromogenic Detection

This compound is a synthetic molecule designed to act as a substrate for specific proteases. Its utility lies in a straightforward and quantifiable enzymatic assay based on the following principle:

-

Substrate Structure: The molecule consists of an L-glutamic acid residue linked via an amide bond to a p-nitroaniline (pNA) group. The N-terminus of the glutamic acid is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

-

Enzymatic Action: Certain proteases, particularly those with a specificity for cleaving at the carboxyl side of glutamic acid residues, can hydrolyze the amide bond between the glutamate and the pNA moiety.

-

Chromogenic Product: The substrate, this compound, is essentially colorless. However, the enzymatic cleavage releases free p-nitroaniline (pNA). This product has a distinct yellow color and exhibits strong absorbance in the visible light spectrum.

-

Spectrophotometric Quantification: The rate of the enzymatic reaction can be continuously monitored by measuring the increase in absorbance at or near the absorbance maximum of pNA, which is typically between 405 and 410 nm. The rate of pNA formation is directly proportional to the enzyme's activity under initial velocity conditions.

Potential Target Enzymes

Based on substrate specificity, two primary classes of proteases are potential candidates for cleaving this compound:

Glutamyl Endopeptidases

These enzymes exhibit a strong preference for cleaving peptide bonds at the carboxyl side of glutamic acid residues. A prominent and well-characterized example is:

-

V8 Protease (Endoproteinase-GluC) from Staphylococcus aureus : This serine protease is highly specific for glutamic acid residues, making it a prime candidate for cleaving this compound. Its specificity can be modulated by buffer conditions; in ammonium bicarbonate or acetate buffers, cleavage is highly restricted to glutamate, while in phosphate buffers, some cleavage at aspartate residues may also occur.

Caspases

Caspases (cysteine-aspartic proteases) are a family of proteases central to apoptosis and inflammation. While their primary specificity is for aspartic acid at the P1 position, some caspases have been shown to tolerate glutamic acid at this position, albeit with significantly lower efficiency.

-

Caspase-3: As a key executioner caspase in apoptosis, its substrate specificity is well-studied. While the canonical recognition sequence is DEVD (Asp-Glu-Val-Asp), the tolerance for substitutions at the P1 position suggests that under certain conditions or with engineered variants, cleavage of a Glu-pNA bond might be detectable.

Quantitative Data Presentation

Due to the lack of specific published kinetic data for this compound, the following table presents data for a closely related and well-characterized chromogenic substrate, Z-Phe-Leu-Glu-pNA, with V8 Protease. This serves as a valuable reference point for estimating the potential kinetic parameters when designing experiments with this compound.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| V8 Protease (S. aureus) | Z-Phe-Leu-Glu-pNA | Data not available | Data not available | High specificity constant reported |

Note: The kinetic parameters (Km and kcat) for enzyme-substrate interactions are highly dependent on experimental conditions such as pH, temperature, and buffer composition. The data for Z-Phe-Leu-Glu-pNA indicates a high specificity constant, suggesting it is a sensitive substrate for V8 protease. Researchers using this compound would need to empirically determine these parameters for their specific experimental setup.

Experimental Protocols

The following are detailed methodologies for performing an enzyme activity assay and determining kinetic parameters using a glutamyl-pNA substrate. These can be adapted for this compound.

General Enzyme Activity Assay

This protocol provides a step-by-step guide for measuring the activity of a glutamyl endopeptidase.

Materials:

-

This compound

-

Glutamyl endopeptidase (e.g., V8 Protease)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well clear, flat-bottom microplate

-

Microplate reader with temperature control, capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C, protected from light.

-

Enzyme Stock Solution: Prepare a stock solution of the enzyme (e.g., 1 mg/mL) in cold Assay Buffer. Aliquot and store according to the manufacturer's recommendations (typically -20°C or -80°C).

-

Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock to a suitable working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear rate of reaction for at least 10-15 minutes.

-

-

Assay Setup:

-

Set up the microplate with reactions in triplicate. Include a "no enzyme" control for each substrate concentration to measure the rate of non-enzymatic hydrolysis.

-

Add Assay Buffer to each well.

-

Add the desired volume of the this compound stock solution to each well and mix. The final concentration of DMSO should be kept low (typically <5%) to avoid affecting enzyme activity.

-

Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the Enzyme Working Solution to each well.

-

Immediately place the plate in the microplate reader and begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

-

Correct the rate by subtracting the rate of the "no enzyme" control.

-

Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law:

-

Activity (µmol/min/mg) = (ΔAbs/min × V) / (ε × l × [E])

-

Where:

-

V = final reaction volume (in mL)

-

ε = molar extinction coefficient of p-nitroaniline at 405 nm (typically ~10,000 M-1cm-1, but should be determined for the specific buffer conditions)

-

l = path length of the well (in cm)

-

[E] = final enzyme concentration (in mg/mL)

-

-

-

Determination of Km and Vmax

This protocol describes how to determine the Michaelis-Menten kinetic parameters.

Procedure:

-

Follow the general enzyme activity assay protocol, but vary the concentration of this compound over a wide range (e.g., from 0.1 × Km to 10 × Km, if Km is estimated). A good starting point is a logarithmic dilution series.

-

For each substrate concentration, determine the initial velocity (V0) of the reaction in units of µmol/min.

-

Plot the initial velocity (V0) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R) to determine the values of Km and Vmax.

-

V0 = (Vmax × [S]) / (Km + [S])

-

-

Alternatively, a linear plot such as the Lineweaver-Burk plot (1/V0 vs. 1/[S]) can be used to visualize the data, although non-linear regression is generally more accurate.

Visualization of Pathways and Workflows

Enzymatic Reaction of this compound

Caption: Enzymatic cleavage of this compound to yield a chromogenic product.

Experimental Workflow for Kinetic Analysis

Fmoc-L-Glu-pNA molecular weight and formula

This guide provides a detailed overview of the physicochemical properties of Fmoc-L-Glu-pNA, a chromogenic substrate utilized by researchers, scientists, and drug development professionals in various biochemical assays.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a clear reference for experimental design and execution.

| Property | Value | Citations |

| Molecular Formula | C26H23N3O7 | [1][2] |

| Molecular Weight | 489.48 g/mol | [1][2][3] |

| CAS Number | 185547-51-7 | |

| Appearance | White to off-white powder | |

| Purity | ≥98% | |

| Melting Point | 219-225 °C | |

| Storage Temperature | 0-8 °C |

Molecular Structure

The chemical structure of this compound consists of three key components: the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, the central L-glutamic acid residue, and the C-terminal p-nitroaniline (pNA) chromophore. The hydrolysis of the amide bond between the glutamic acid and p-nitroaniline by specific proteases releases the pNA molecule, which can be quantified spectrophotometrically.

Experimental Protocols

While specific experimental protocols are highly dependent on the application, a general methodology for utilizing this compound as a substrate in an enzymatic assay is outlined below. This serves as a foundational workflow that can be adapted to specific research needs.

References

Basic understanding of Fmoc chemistry

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals, the synthesis of custom peptides is a fundamental requirement. Solid-Phase Peptide Synthesis (SPPS) utilizing Fluorenylmethyloxycarbonyl (Fmoc) chemistry stands as the predominant and most versatile method for this purpose.[1] This in-depth technical guide delineates the core principles of Fmoc SPPS, providing a detailed exploration of the chemical strategies, experimental protocols, and critical considerations for the successful assembly of peptide chains.

Core Principles of Fmoc Chemistry

Solid-Phase Peptide Synthesis (SPPS) revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin.[1] This solid support facilitates the stepwise addition of amino acids, as excess reagents and byproducts are easily removed through simple filtration and washing.[1] The synthesis follows a cyclical process, with each cycle comprising two primary steps: the deprotection of the Nα-amino group and the coupling of the next Nα-protected amino acid.[1]

The Fmoc/tBu strategy is a cornerstone of modern SPPS, relying on an orthogonal protection scheme. The Nα-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt).[2] This orthogonality is crucial, as it allows for the selective removal of the Fmoc group at each cycle using a mild base without disturbing the side-chain protectors, which are only removed at the final cleavage step with a strong acid.

Key Advantages of Fmoc Chemistry:

-

Mild Deprotection Conditions: The use of a mild base like piperidine for Fmoc removal preserves the integrity of the growing peptide chain and acid-sensitive side-chain protecting groups.

-

Orthogonality: The distinct chemical labilities of the Nα-Fmoc group (base-labile) and side-chain groups (acid-labile) prevent unwanted side reactions.

-

Automation-Friendly: The cyclical nature and simple wash steps make Fmoc chemistry highly suitable for automated peptide synthesizers.

-

UV-Monitoring: The Fmoc group exhibits strong UV absorbance, enabling real-time photometric monitoring of the deprotection reaction's completeness.

The Fmoc SPPS Workflow

The synthesis of a peptide using Fmoc chemistry is a cyclical process involving the repetition of several key steps. The general workflow is illustrated below.

References

Methodological & Application

Application Notes and Protocols for Fmoc-L-Glu-pNA in Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Glu-pNA (Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-p-nitroanilide) is a chromogenic substrate designed for the kinetic analysis of enzymes that exhibit specificity for cleaving peptide bonds at the C-terminal side of glutamic acid residues.[1][2] A key enzyme in this class is the V8 protease (Endoproteinase-Glu-C) from Staphylococcus aureus, a serine protease with high specificity for glutamic acid residues.[3][4] This substrate is a valuable tool in drug discovery and biochemical research for screening enzyme inhibitors and characterizing enzyme activity.[1]

The principle of the assay is based on the enzymatic hydrolysis of the amide bond linking the glutamic acid residue to a p-nitroaniline (pNA) molecule. The release of the chromophore pNA results in a measurable increase in absorbance at approximately 405 nm, allowing for the continuous monitoring of enzyme activity. The rate of pNA formation is directly proportional to the enzyme's activity under initial velocity conditions.

Data Presentation

The determination of kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) is fundamental for characterizing enzyme-substrate interactions. Below is a template for presenting such data for a generic glutamyl endopeptidase with this compound.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Glutamyl Endopeptidase | This compound | 0.25 | 15.0 | 10.5 | 4.2 x 10⁴ |

| (Hypothetical Enzyme A) | |||||

| Glutamyl Endopeptidase | Inhibitor X (10 µM) | 0.50 | 14.8 | 10.4 | 2.1 x 10⁴ |

| (Hypothetical Enzyme A) |

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining reproducible kinetic data. The following methodology provides a comprehensive guide for a typical enzyme kinetic assay using this compound.

Reagent Preparation

-

Assay Buffer: Prepare a suitable buffer for the enzyme of interest. For V8 protease, a common buffer is 50 mM Tris-HCl, pH 7.8. The optimal buffer conditions should be determined for each specific enzyme.

-

Substrate Stock Solution: Due to the hydrophobic nature of this compound, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the substrate is fully dissolved. Store this stock solution at -20°C, protected from light.

-

Enzyme Working Solution: Prepare a working solution of the purified enzyme in a suitable cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate over the course of the measurement. It is recommended to keep the enzyme on ice.

Enzyme Activity Assay Protocol

-

Prepare Serial Dilutions: From the substrate stock solution, prepare a series of dilutions in the assay buffer to achieve a range of final substrate concentrations for the kinetic analysis. It is important to maintain a constant final DMSO concentration (ideally ≤1% v/v) across all wells to avoid solvent effects on enzyme activity.

-

Set up the Reaction Plate: In a clear, flat-bottom 96-well microplate, add the diluted substrate solutions to the appropriate wells. Also, include control wells containing only the assay buffer and substrate (no enzyme) to measure any non-enzymatic hydrolysis.

-

Pre-incubation: Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

-

Initiate the Reaction: Add the enzyme working solution to each well to start the reaction. Mix gently, for example, by using the automated shaking function of the microplate reader.

-

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm using a microplate spectrophotometer capable of kinetic measurements. Record data at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes. Ensure the reaction progress curves are linear.

Data Analysis

-

Calculate Initial Velocity (V₀): Determine the rate of change in absorbance per unit of time (ΔAbs/min) from the linear portion of the absorbance versus time plot for each substrate concentration.

-

Convert to Product Concentration: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of pNA formation. The molar extinction coefficient for pNA is approximately 10,660 M⁻¹cm⁻¹ at 405 nm in a neutral pH buffer.

-

Velocity (mol/min) = (ΔAbs/min) / (ε * l)

-

ε = molar extinction coefficient of pNA

-

l = path length of the well (in cm)

-

-

-

Determine Kinetic Parameters: Plot the initial reaction velocity (V₀) against the substrate concentration ([S]). Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining enzyme kinetic parameters using the this compound substrate.

Caption: Workflow for enzyme kinetic analysis using this compound.

Signaling Pathway Context: Role of V8 Protease in Pathogenesis

While this compound is a tool for in vitro assays, the enzymes it helps characterize, such as S. aureus V8 protease, play significant roles in biological pathways, particularly in pathogenesis. The diagram below provides a simplified overview of the V8 protease's involvement in skin infections.

Caption: Role of S. aureus V8 protease in skin pathogenesis.

References

Application Notes and Protocols for Fmoc-L-Glu-pNA in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Glu-pNA (Nα-Fmoc-L-glutamic acid γ-p-nitroanilide) is a specialized amino acid derivative crucial for the solid-phase peptide synthesis (SPPS) of chromogenic peptide substrates. The incorporation of a p-nitroanilide (pNA) group, a well-established chromophore, at the γ-carboxyl group of glutamic acid allows for the convenient and continuous monitoring of protease activity. Upon enzymatic cleavage of the amide bond linking the peptide to the pNA moiety, the release of free p-nitroaniline results in a measurable increase in absorbance, typically at 405 nm. This property makes this compound an invaluable tool in drug discovery and biochemical research for high-throughput screening of enzyme inhibitors and for studying enzyme kinetics.

These application notes provide detailed protocols for the use of this compound in Fmoc-based solid-phase peptide synthesis, including coupling, cleavage, and its application in enzymatic assays.

Chemical Properties

| Property | Value |

| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-p-nitroanilide |

| Molecular Formula | C26H23N3O7 |

| Molecular Weight | 489.48 g/mol |

| CAS Number | 185547-51-7 |

| Appearance | Off-white to yellow powder |

| Purity | ≥98% |

| Solubility | Soluble in DMF, NMP, and DMSO |

Applications in Solid-Phase Peptide Synthesis

This compound is primarily used as the C-terminal residue in the synthesis of peptide substrates for a variety of proteases, particularly glutamyl endopeptidases and other enzymes that recognize and cleave after glutamate residues. The Fmoc-SPPS strategy allows for the stepwise assembly of the peptide chain on a solid support, with the C-terminal this compound already attached to the resin or coupled as the first amino acid.

The key advantage of using Fmoc chemistry is the mild deprotection conditions (typically piperidine in DMF), which are compatible with the p-nitroanilide moiety. The strong UV absorbance of the Fmoc group also facilitates the monitoring of coupling and deprotection reactions.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis of a Chromogenic Substrate

This protocol outlines the manual synthesis of a model tripeptide, Ac-Ala-Ala-Glu-pNA, on a Rink Amide resin.

Materials:

-

Rink Amide resin (0.5-1.0 mmol/g loading)

-

This compound

-

Fmoc-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® (Ethyl cyanohydroxyiminoacetate)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Acetic anhydride

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection (Resin):

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and shake for 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 eq), OxymaPure® (3 eq), and DIC (3 eq) in DMF.

-

Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 2-4 hours at room temperature.

-

To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

-

Fmoc Deprotection (this compound): Repeat step 2.

-

Coupling of Fmoc-Ala-OH:

-

Repeat the coupling procedure (step 3) using Fmoc-Ala-OH.

-

Monitor coupling completion with a Kaiser test.

-

-

Fmoc Deprotection (Fmoc-Ala-OH): Repeat step 2.

-

Coupling of the Second Fmoc-Ala-OH: Repeat step 5.

-

Fmoc Deprotection (Final): Repeat step 2.

-

N-terminal Acetylation:

-

Wash the deprotected resin with DMF.

-

Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.

-

Shake for 30 minutes.

-

Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

Dry the resin under vacuum.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

-

Shake at room temperature for 2-3 hours.

-

Filter the cleavage mixture into a cold centrifuge tube.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the peptide by adding cold diethyl ether (10 volumes).

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide by reverse-phase HPLC.

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

Protocol 2: Enzymatic Assay Using a Synthesized Chromogenic Peptide Substrate

This protocol describes a general procedure for measuring the activity of a glutamyl endopeptidase using a custom-synthesized peptide-pNA substrate.

Materials:

-

Synthesized and purified peptide-pNA substrate (e.g., Ac-Ala-Ala-Glu-pNA)

-

Glutamyl endopeptidase (e.g., V8 protease from Staphylococcus aureus)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of the peptide-pNA in DMSO.

-

Enzyme Dilution Series: Prepare a series of enzyme dilutions in the assay buffer to determine the optimal enzyme concentration.

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer (to a final volume of 200 µL)

-

Substrate solution (e.g., 10 µL of a 2 mM working solution for a final concentration of 100 µM)

-

-

Include control wells:

-

No-enzyme control: Assay buffer and substrate only.

-

No-substrate control: Assay buffer and enzyme only.

-

-

-

Initiate the Reaction:

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Add the enzyme solution to the appropriate wells to start the reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in the microplate reader.

-

Measure the absorbance at 405 nm every minute for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA405/min) from the linear portion of the absorbance vs. time plot.

-

Convert the rate of absorbance change to the rate of p-nitroaniline production using the Beer-Lambert law (A = εcl), where:

-

Quantitative Data Summary

| Parameter | Description | Typical Values/Ranges | Notes |

| Resin Loading | Functional capacity of the solid support. | 0.3 - 1.0 mmol/g | Lower loading can be beneficial for longer or more difficult sequences. |

| Coupling Reagents | Reagents used to activate the carboxylic acid of the incoming Fmoc-amino acid. | DIC/Oxyma, HBTU/DIPEA, HATU/DIPEA | Choice depends on the specific amino acids and potential for side reactions. |

| Coupling Time | Duration of the coupling reaction. | 1 - 4 hours | Can be monitored by a qualitative colorimetric test (e.g., Kaiser test). |

| Fmoc Deprotection Reagent | Base used to remove the Fmoc protecting group. | 20-40% Piperidine in DMF | A two-step deprotection is common (e.g., 5 min + 20 min). |

| Cleavage Cocktail | Acidic mixture to cleave the peptide from the resin and remove side-chain protecting groups. | TFA/TIS/H₂O (95:2.5:2.5) | Scavengers like TIS are crucial to prevent side reactions. |

| Cleavage Time | Duration of the cleavage reaction. | 2 - 4 hours | Longer times may be required for complete removal of certain protecting groups. |

| p-Nitroaniline Extinction Coefficient (ε) | Molar absorptivity of p-nitroaniline at 405 nm. | ~10,000 M⁻¹cm⁻¹[1][2] | This value is essential for calculating enzyme activity. It can be pH-dependent. |

Visualizations

Caption: General workflow for the solid-phase synthesis of a peptide-pNA.

Caption: Workflow for a typical enzymatic assay using a chromogenic peptide-pNA substrate.

Caption: Simplified mechanism of acid-catalyzed cleavage from an amide resin.

References

Application Notes and Protocols for Fmoc-L-Glu-pNA in Protease Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Glu-pNA (Nα-(9-Fluorenylmethoxycarbonyl)-L-Glutamic acid γ-p-nitroanilide) is a chromogenic substrate designed for the sensitive and specific measurement of protease activity, particularly those that recognize and cleave at the C-terminal side of glutamic acid residues. This application note provides detailed protocols for the use of this compound in determining protease activity and for screening potential inhibitors. The primary enzyme discussed is the Staphylococcus aureus V8 protease (also known as Endoproteinase Glu-C), a serine protease with high specificity for glutamic acid residues.[1][2]

The assay principle is based on the enzymatic hydrolysis of the peptide bond between the L-glutamic acid and the p-nitroaniline (pNA) moiety. Cleavage of this bond by a protease releases the yellow chromophore, p-nitroaniline, which can be quantified by measuring the increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the protease activity.

Key Features of this compound

-

Specificity: Designed for proteases that cleave at the C-terminus of glutamic acid.

-

Chromogenic Detection: Allows for simple and continuous monitoring of enzyme activity using a standard spectrophotometer or microplate reader.

-

Versatility: Suitable for a variety of applications including enzyme characterization, kinetics, and inhibitor screening.

Enzyme of Interest: Staphylococcus aureus V8 Protease (Endoproteinase Glu-C)

Staphylococcus aureus V8 protease is a serine protease that exhibits high specificity for cleaving peptide bonds on the C-terminal side of glutamic acid residues, making it an ideal enzyme for use with this compound.[1][2] In certain buffer conditions, it can also cleave at aspartic acid residues, though at a much lower rate.[3]

Optimal Reaction Conditions for S. aureus V8 Protease

| Parameter | Optimal Value | Notes |

| pH | 7.8 - 8.5 | For specific cleavage at glutamic acid residues, ammonium bicarbonate or ammonium acetate buffer is recommended. In phosphate buffer, cleavage may also occur at aspartic acid residues. A lower pH optimum of 4.0 has also been reported. |

| Temperature | 37°C | The enzyme is active over a range of temperatures, but 37°C is commonly used for assays. |

| Inhibitors | DFP, α2-macroglobulin, TLCK | As a serine protease, it is inhibited by diisopropylfluorophosphate (DFP). It is also inhibited by the general protease inhibitor α2-macroglobulin and TLCK. |

Enzymatic Reaction and Assay Principle

The fundamental reaction involves the cleavage of the amide bond in this compound by a glutamate-specific protease, releasing p-nitroaniline.

Caption: Enzymatic cleavage of this compound by a glutamate-specific protease.

Experimental Protocols

Protocol 1: Determination of Protease Activity

This protocol outlines the steps to measure the activity of a protease, such as S. aureus V8 protease, using this compound.

Caption: Workflow for determining protease activity using this compound.

Materials:

-

This compound

-

Staphylococcus aureus V8 protease (or other glutamate-specific protease)

-

Assay Buffer: 50 mM Ammonium Bicarbonate, pH 7.8

-

DMSO (for dissolving the substrate)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store this stock solution at -20°C, protected from light.

-

Prepare a working solution of the protease in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course. Keep the enzyme solution on ice.

-

Set up the reactions in a 96-well microplate. A typical reaction volume is 100-200 µL.

-

Add Assay Buffer to each well.

-

Add the protease solution to the appropriate wells. Include a blank control with no enzyme.

-

Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

-

Initiate the reaction by adding the this compound substrate to each well. The final substrate concentration will need to be optimized, but a starting point of 0.1-1 mM is recommended.

-

Immediately begin measuring the absorbance at 405 nm in a microplate reader.

-

Kinetic Assay (recommended): Measure the absorbance every 1-2 minutes for 15-30 minutes.

-

Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the final absorbance.

-

-

Calculate the rate of reaction. For a kinetic assay, determine the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min). For an endpoint assay, subtract the initial absorbance from the final absorbance and divide by the incubation time.

-

Calculate the protease activity. Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of pNA formation. The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is approximately 10,500 M⁻¹cm⁻¹.

Protocol 2: Screening for Protease Inhibitors

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a glutamate-specific protease.

Caption: Workflow for screening protease inhibitors and determining IC₅₀ values.

Procedure:

-

Follow steps 1 and 2 from Protocol 1 to prepare the substrate and enzyme solutions.

-

Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Set up the reactions in a 96-well microplate.

-

Add Assay Buffer to each well.

-

Add the serially diluted inhibitor to the appropriate wells. Include a control with no inhibitor (100% activity) and a control with no enzyme (background).

-

Add the protease solution to all wells except the no-enzyme control.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the this compound substrate.

-

Measure the protease activity as described in Protocol 1.

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] x 100

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation

Kinetic Parameters of Glutamate-Specific Proteases with p-Nitroanilide Substrates

| Protease | Substrate | Kₘ (mM) | Optimal pH |

| Staphylococcus aureus V8 protease | Z-Phe-Leu-Glu-pNA | ~1.48 | 7.5 - 8.0 |

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., buffer, ionic strength, temperature).

Inhibitor Potency (IC₅₀) against S. aureus V8 Protease

The potency of a protease inhibitor is commonly expressed as the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

| Inhibitor Class | Example Inhibitor | Reported IC₅₀ | Notes |

| Serine Protease Inhibitor | Diisopropylfluorophosphate (DFP) | Potent, irreversible | Forms a covalent bond with the active site serine. |

| General Protease Inhibitor | α2-Macroglobulin | Potent, irreversible | Acts as a "trap" for a broad range of proteases. |

| Small Molecule Inhibitor | TLCK (Tosyl-L-lysine chloromethyl ketone) | Potent, irreversible | Covalently modifies a histidine residue in the active site. |

Note: Specific IC₅₀ values are highly dependent on the enzyme, inhibitor, and assay conditions and should be determined experimentally.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or Low Signal | Inactive enzyme | Use a fresh enzyme preparation; ensure proper storage conditions. |

| Degraded substrate | Use a fresh stock of this compound; store protected from light. | |

| Presence of inhibitors in the sample | Check for known inhibitors in the sample or buffer. | |

| High Background | Autohydrolysis of the substrate | Run a no-enzyme control to determine the rate of spontaneous substrate breakdown. |

| Contaminating proteases | Use a highly purified enzyme preparation. | |

| Non-linear Reaction Rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |

| Enzyme instability | Check the stability of the enzyme under the assay conditions. |

Conclusion

This compound is a valuable tool for the study of glutamate-specific proteases. The protocols provided herein offer a robust framework for measuring enzyme activity and screening for inhibitors. By carefully optimizing assay conditions and considering potential sources of variability, researchers can obtain reliable and reproducible data to advance their research and drug discovery efforts.

References

Application Notes and Protocols: Fmoc-L-Glu-pNA Substrate Specificity for Serine Proteases

For Researchers, Scientists, and Drug Development Professionals

Introduction